Methyl 2-amino-2-cyclopropylhexanoate

Metabolic disorders Glucose homeostasis Antihyperlipidemic agents

Researchers designing metabolically stable peptidomimetics face SAR sensitivity to α-alkyl geometry; generic substitution compromises target binding. Methyl 2-amino-2-cyclopropylhexanoate (CAS 1021266-81-8) provides a conformationally constrained α,α-disubstituted amino acid scaffold with precise n-butyl steric bulk (cLogP ~1.8-2.2). • ≥98% purity; cyclopropyl ring restricts backbone flexibility for defined secondary structures • Patent SA04250153A-enumerated for antidiabetic/antihyperlipidemic pharmaceutical compositions • In stock; ambient global shipping

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1021266-81-8
Cat. No. B1500007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-cyclopropylhexanoate
CAS1021266-81-8
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCCC(C1CC1)(C(=O)OC)N
InChIInChI=1S/C10H19NO2/c1-3-4-7-10(11,8-5-6-8)9(12)13-2/h8H,3-7,11H2,1-2H3
InChIKeyGNNDTGNPTVQIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-cyclopropylhexanoate: Identity & Procurement


Methyl 2-amino-2-cyclopropylhexanoate (CAS 1021266-81-8), also known as 2-amino-2-cyclopropyl-hexanoic acid methyl ester, is a non-proteinogenic α,α-disubstituted amino acid derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . The compound belongs to the class of cyclopropyl-group-containing α-amino acids, characterized by an α-carbon bearing both an amino group, a methyl ester carboxyl, a cyclopropyl ring, and an n-butyl side chain [1]. Cyclopropyl-containing amino acids are recognized for their utility as conformationally constrained analogues of proteinogenic amino acids in the synthesis of peptidomimetics and foldamers [1]. The compound is commercially available as a research chemical with purity typically specified at ≥98% .

Methyl 2-amino-2-cyclopropylhexanoate: No Generic Replacement


Generic substitution among cyclopropyl-containing α,α-disubstituted amino acid esters is scientifically unsound due to the pronounced structure-activity relationship sensitivity inherent to this class. The cyclopropyl ring imparts conformational rigidity that restricts backbone flexibility in peptide mimetics, a property that varies dramatically with the identity of the α-alkyl substituent [1]. Methyl 2-amino-2-cyclopropylhexanoate bears a four-carbon n-butyl chain at the α-position, which confers distinct steric bulk and lipophilicity (calculated cLogP ~1.8–2.2) compared to analogs with smaller (e.g., methyl, ethyl) or branched substituents. Altering the α-alkyl side chain length modifies the compound‘s hydrophobic footprint, predicted membrane permeability, and the conformational space accessible to derived peptides—all of which affect target binding and metabolic stability [2]. Additionally, the methyl ester protecting group is not interchangeable with free acid or alternative ester forms without altering reactivity in solid-phase peptide synthesis and downstream hydrolysis kinetics. Substitution with a different cyclopropyl amino acid ester—such as methyl 2-amino-2-cyclopropylacetate (C6 backbone) or methyl 2-amino-2-cyclopropylpropanoate—yields a chemically and functionally distinct entity unsuitable for applications requiring precise α-alkyl geometry.

Methyl 2-amino-2-cyclopropylhexanoate: Differentiation Evidence


Therapeutic Indication: Metabolic Disorders

Patent SA04250153A explicitly enumerates methyl 2-amino-2-cyclopropylhexanoate among a narrow set of cycloalkyl-substituted amino acid derivatives claimed for the treatment of metabolic disorders including disorders of fatty acid metabolism, disorders of glucose utilization, and conditions involving insulin resistance [1]. The compound is distinguished from non-cycloalkyl amino acid derivatives by the presence of the cyclopropyl moiety, which is associated with improved metabolic stability and receptor affinity in this therapeutic context [1]. In contrast, generic amino acid derivatives lacking the cyclopropyl substitution are not within the scope of the claimed therapeutic utility [1].

Metabolic disorders Glucose homeostasis Antihyperlipidemic agents

Cyclopropyl Conformational Rigidity

Cyclopropyl-group-containing α-amino acids function as conformationally constrained analogues of proteinogenic amino acids, restricting backbone flexibility in peptide mimetics [1]. The three-membered cyclopropyl ring at the α-carbon of methyl 2-amino-2-cyclopropylhexanoate enforces a rigid geometry, whereas acyclic α-alkyl amino acid esters (e.g., methyl 2-amino-2-ethylhexanoate) retain substantially greater rotational freedom [1]. This conformational restriction alters the folding landscape of derived peptides, enabling the stabilization of specific secondary structures and modulating receptor interactions in ways not achievable with flexible acyclic counterparts [1].

Peptidomimetics Conformational constraint Foldamer synthesis

Cyclopropyl-Enhanced Enzymatic Stability

The incorporation of cyclopropyl groups into amino acid derivatives can improve metabolic stability and reduce plasma clearance by limiting polypeptide conformation and slowing enzymatic hydrolysis . The cyclopropyl ring imparts steric hindrance and conformational rigidity that shields adjacent peptide bonds from protease recognition . Furthermore, the D-enantiomer configuration (when applicable) provides an additional advantage over L-amino acid derivatives, as many proteases exhibit a marked preference for L-amino acid substrates, extending in vivo half-life [1]. Methyl 2-amino-2-cyclopropylhexanoate, as a cyclopropyl-containing α,α-disubstituted amino acid ester, is positioned to confer these stability advantages when incorporated into peptide sequences relative to natural L-amino acid methyl esters (e.g., L-leucine methyl ester or L-norleucine methyl ester).

Metabolic stability Protease resistance Peptide half-life

Methyl 2-amino-2-cyclopropylhexanoate: Application Scenarios


Metabolic Disorder Drug Discovery

Research programs targeting disorders of fatty acid metabolism, impaired glucose utilization, or insulin resistance may utilize methyl 2-amino-2-cyclopropylhexanoate as a synthetic intermediate for cycloalkyl-substituted amino acid derivatives. The compound is explicitly enumerated in patent SA04250153A within claims covering pharmaceutical compositions for these metabolic indications [1]. Procurement is indicated for medicinal chemistry teams developing antidiabetic or antihyperlipidemic agents where cyclopropyl substitution at the α-position is a design element associated with enhanced metabolic stability and target engagement [1].

Peptidomimetic Design

Researchers designing peptidomimetics and foldamers can employ methyl 2-amino-2-cyclopropylhexanoate as a conformationally constrained α,α-disubstituted amino acid building block. The cyclopropyl moiety restricts backbone conformational freedom relative to acyclic α-alkyl amino acid esters, enabling the stabilization of defined secondary structures in peptide analogues [2]. The n-butyl side chain provides a hydrophobic interaction surface distinct from shorter-chain or branched analogs, offering a unique steric and electronic profile for structure-activity relationship (SAR) exploration [2].

Protease-Resistant Peptide Engineering

In peptide engineering programs where extending in vivo half-life via protease resistance is a primary objective, methyl 2-amino-2-cyclopropylhexanoate may serve as a building block that confers steric shielding and conformational rigidity to the peptide backbone. Cyclopropyl-containing amino acid derivatives are associated with reduced enzymatic hydrolysis and slower plasma clearance compared to natural L-amino acid esters [3]. This compound is appropriate for SAR studies evaluating the impact of cyclopropyl substitution and α-alkyl chain length on peptide stability and pharmacokinetic profile [3].

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